molecular formula C18H19ClN4O3 B2529819 N-[5-chloro-2-(4-methylpiperazin-1-yl)phenyl]-3-nitrobenzamide CAS No. 383146-65-4

N-[5-chloro-2-(4-methylpiperazin-1-yl)phenyl]-3-nitrobenzamide

Cat. No.: B2529819
CAS No.: 383146-65-4
M. Wt: 374.83
InChI Key: RKEGZPGODGICGR-UHFFFAOYSA-N
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Description

N-[5-chloro-2-(4-methylpiperazin-1-yl)phenyl]-3-nitrobenzamide is an organic compound with the molecular formula C18H19ClN4O3. It belongs to the class of phenylpiperazines, which are compounds containing a piperazine bound to a phenyl group.

Scientific Research Applications

N-[5-chloro-2-(4-methylpiperazin-1-yl)phenyl]-3-nitrobenzamide has several scientific research applications:

Mechanism of Action

Target of Action

The primary target of N-[5-chloro-2-(4-methylpiperazin-1-yl)phenyl]-3-nitrobenzamide is the Testis-specific serine/threonine kinase 2 (TSSK2) . TSSK2 is an important target for reversible male contraception . Another target is the ACK1 (TNK2) tyrosine kinase , which is a critical immune cell signaling circuit, fundamental in innate immunity, inflammation, and hematopoiesis .

Mode of Action

This compound interacts with its targets by inhibiting their activity. It acts as a potent and selective inhibitor of ACK1 (TNK2) tyrosine kinase . The compound’s interaction with these targets results in changes in their function, leading to a variety of downstream effects.

Biochemical Pathways

The inhibition of TSSK2 and ACK1 (TNK2) tyrosine kinase by this compound affects several biochemical pathways. These include pathways involved in male fertility (via TSSK2) and immune cell signaling (via ACK1). The downstream effects of these pathway disruptions can lead to potential therapeutic applications, such as reversible male contraception and cancer treatment .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of TSSK2 and ACK1 (TNK2) tyrosine kinase activity. This inhibition can lead to decreased fertility in males (via TSSK2) and potential anticancer activity (via ACK1). For instance, it has been shown to exhibit potent anticancer activity and attenuate AR and AR-V7 expression in prostate cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-chloro-2-(4-methylpiperazin-1-yl)phenyl]-3-nitrobenzamide typically involves multiple steps. One common method includes the reaction of 5-chloro-2-nitrobenzoic acid with 4-methylpiperazine under specific conditions to form the desired product. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

N-[5-chloro-2-(4-methylpiperazin-1-yl)phenyl]-3-nitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

    N-(3-(5-chloro-2-(4-(4-methylpiperazin-1-yl)phenylamino)pyrimidin-4-yl)oxy)phenyl)acrylamide: Similar structure with a pyrimidine ring instead of a benzamide.

    N-{5-[4-(4-methylpiperazin-1-yl)phenyl]-1H-pyrrolo[2,3-B]pyridin-3-yl}nicotinamide: Contains a pyrrolo[2,3-B]pyridine ring.

Uniqueness

N-[5-chloro-2-(4-methylpiperazin-1-yl)phenyl]-3-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its nitro group, for example, allows for specific types of chemical modifications that are not possible with similar compounds .

Properties

IUPAC Name

N-[5-chloro-2-(4-methylpiperazin-1-yl)phenyl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN4O3/c1-21-7-9-22(10-8-21)17-6-5-14(19)12-16(17)20-18(24)13-3-2-4-15(11-13)23(25)26/h2-6,11-12H,7-10H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKEGZPGODGICGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)Cl)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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